1-Hexadecanesulfonic acid sodium salt 1-Hexadecanesulfonic acid sodium salt Hexadecane-1-sulfonic acid is an alkanesulfonic acid. It is a conjugate acid of a hexadecane-1-sulfonate.
Brand Name: Vulcanchem
CAS No.: 15015-81-3
VCID: VC21007407
InChI: InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);
SMILES: CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Molecular Formula: C16H34NaO3S
Molecular Weight: 329.5 g/mol

1-Hexadecanesulfonic acid sodium salt

CAS No.: 15015-81-3

Cat. No.: VC21007407

Molecular Formula: C16H34NaO3S

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

1-Hexadecanesulfonic acid sodium salt - 15015-81-3

Specification

CAS No. 15015-81-3
Molecular Formula C16H34NaO3S
Molecular Weight 329.5 g/mol
IUPAC Name hexadecane-1-sulfonic acid
Standard InChI InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);
Standard InChI Key ZNHNOZBMSGSAGE-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
SMILES CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na]

Introduction

PropertyValueReference
AppearanceWhite crystalline solid/powder
Molecular Weight328.49 g/mol
Melting Point265°C
SolubilitySlightly soluble in water
Storage TemperatureBelow 30°C
FormSolid
ColorWhite crystalline

Chemical Properties

Synthesis and Production

The synthesis of 1-hexadecanesulfonic acid sodium salt typically involves a two-stage process beginning with the sulfonation of the parent hydrocarbon followed by neutralization with a sodium-containing base. The primary route involves the sulfonation of hexadecane or its derivatives using sulfonating agents such as sulfuric acid, chlorosulfonic acid, or sulfur trioxide. This reaction introduces the sulfonic acid group at the terminal carbon, resulting in 1-hexadecanesulfonic acid. Subsequently, this acid undergoes neutralization with sodium hydroxide or sodium carbonate to yield the desired sodium salt. The reaction conditions, including temperature, pressure, and catalyst selection, are carefully controlled to ensure high yield and purity of the final product. This synthetic approach produces a compound with a linear alkyl chain of sixteen carbon atoms contributing to its hydrophobic characteristics, while the sulfonate group provides the necessary hydrophilicity for its surfactant properties.

Stability and Reactivity

1-Hexadecanesulfonic acid sodium salt demonstrates remarkable stability under standard laboratory and storage conditions, making it suitable for various long-term applications in research and industry. The compound exists as a solid with no explosive or oxidizing properties, which enhances its safety profile during handling and storage. For optimal stability, it is recommended to store the compound below 30°C in a dry environment away from direct sunlight and sources of heat . While the compound is generally stable, it should be kept away from incompatible materials that might react with its sulfonate group or disrupt its crystalline structure. The chemical reactivity of 1-hexadecanesulfonic acid sodium salt is primarily associated with its sulfonate group, which can participate in ion exchange reactions and form associations with cationic species . These reactivity patterns are fundamental to its applications in analytical chemistry and as an emulsifying agent in various chemical processes .

Applications

Surfactant Properties

The surfactant properties of 1-hexadecanesulfonic acid sodium salt derive from its amphiphilic structure, which enables it to reduce surface tension at liquid-liquid and liquid-solid interfaces . When dissolved in water, the compound orients itself with the hydrophilic sulfonate group in the aqueous phase and the hydrophobic alkyl chain extending away from the water, creating a monolayer at the interface that reduces surface tension. At concentrations above its critical micelle concentration, the molecules aggregate to form micelles, with the hydrophobic tails clustered together and the hydrophilic heads facing the aqueous environment. This micelle formation significantly enhances the compound's solubilization capacity for hydrophobic substances, making it valuable in formulations requiring enhanced delivery of active ingredients. The surfactant properties have been quantitatively analyzed through spectrophotometric methods involving the formation of ion associates with anionic sulphonepthalein dyes and precipitation with chitosan, providing insights into its concentration-dependent behavior .

Laboratory Applications

In laboratory settings, 1-hexadecanesulfonic acid sodium salt serves multiple purposes that capitalize on its unique chemical properties and interactions with other substances . One significant application is in high-performance capillary electrophoresis analysis of peptides, where it functions as an ion-pairing agent to improve separation efficiency and resolution . The compound interacts with positively charged peptides, forming ion pairs that alter migration patterns and enhance analytical separation . Additionally, its ability to form ion associates with anionic dyes has been exploited in the development of sensitive spectrophotometric methods for surfactant analysis . These analytical applications demonstrate the compound's versatility in laboratory research, particularly in methods requiring controlled surface activity and ionic interactions. The high purity grade of commercially available 1-hexadecanesulfonic acid sodium salt ensures reproducible results in these sensitive analytical procedures, making it a reliable reagent for researchers in various scientific disciplines .

Industrial Uses

The industrial applications of 1-hexadecanesulfonic acid sodium salt span multiple sectors, reflecting its versatility as an anionic surfactant with specific chemical properties . A primary industrial use is as an emulsifier during polymerization processes, particularly in the reverse iodine transfer – emulsion polymerization of styrene, where it stabilizes the interface between water and monomer phases to facilitate controlled polymerization reactions . This application is critical in the production of polymers with specific properties and molecular weight distributions . Additionally, the compound has been employed in studies investigating the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane), contributing to the development of silicone materials with tailored properties . Its effectiveness as an emulsifier stems from its ability to reduce interfacial tension and create stable emulsions, making it valuable in formulations requiring long-term stability. The industrial-grade material typically meets stringent purity requirements to ensure consistent performance in these applications .

Research Findings

Emulsification Studies

Research into the emulsification properties of 1-hexadecanesulfonic acid sodium salt has yielded significant findings regarding its effectiveness in stabilizing emulsions under various conditions . Studies have demonstrated that the compound excels as an emulsifier during the reverse iodine transfer – emulsion polymerization of styrene, where it maintains stable water-in-oil emulsions throughout the polymerization process . This stability is attributed to the compound's ability to orient at the oil-water interface, with its hydrophobic tail extending into the oil phase and its hydrophilic sulfonate group remaining in the aqueous phase, effectively reducing interfacial tension and preventing coalescence of dispersed droplets. Investigations have revealed that emulsion stability increases with the concentration of the surfactant, with optimal performance observed at concentrations above its critical micelle concentration. The formation of a structured interfacial film contributes to the mechanical stability of the emulsions, enhancing their resistance to physical stresses during processing and storage. These emulsification studies have important implications for industrial processes requiring stable dispersions, including polymerization reactions, pharmaceutical formulations, and cosmetic products .

Polymer Research

In polymer science, 1-hexadecanesulfonic acid sodium salt has been the subject of extensive research, particularly regarding its role in controlled polymerization processes and polymer crosslinking mechanisms . Studies have employed the compound to investigate the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane), providing insights into the reaction kinetics and structural changes during the formation of silicone networks . The surfactant properties of the compound facilitate the interaction between hydrophilic crosslinking agents and hydrophobic polymer chains, promoting uniform crosslinking throughout the polymer matrix . Research has demonstrated that the presence of 1-hexadecanesulfonic acid sodium salt can influence the mechanical properties, thermal stability, and morphology of the resulting polymers, offering a means to tailor material characteristics for specific applications . Its effectiveness in reverse iodine transfer – emulsion polymerization of styrene has been documented, showing its ability to control particle size distribution and molecular weight during polymerization, which directly impacts the physical and mechanical properties of the polymer product . These findings have contributed to the development of advanced polymer materials with enhanced performance characteristics for various industrial applications .

Analytical Chemistry Applications

The utility of 1-hexadecanesulfonic acid sodium salt in analytical chemistry has been thoroughly investigated, revealing its value in enhancing separation techniques and developing sensitive detection methods . Research in high-performance capillary electrophoresis has demonstrated that the compound serves as an effective ion-pairing agent for the analysis of peptides, improving resolution and selectivity by modifying the electrophoretic mobility of analytes . Studies have established optimal concentration ranges and buffer conditions for these applications, enabling researchers to develop robust analytical methods for complex biological samples . Additionally, the compound's ability to form ion associates with anionic sulphonepthalein dyes has been exploited in spectrophotometric determinations, where the resulting chromophoric complexes provide sensitive detection of surfactants in environmental and industrial samples . The precipitation of these ion associates with chitosan has been utilized to develop extraction-based methods for preconcentration and analysis of surfactants at trace levels . Research has also explored the application of 1-hexadecanesulfonic acid sodium salt in liquid chromatography as an ion-pairing reagent for the separation of polar compounds, demonstrating its versatility across multiple analytical platforms . These findings collectively underscore the compound's significant contribution to advancing analytical methodologies across various scientific disciplines .

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